Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate
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Overview
Description
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a carbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl chloroformate, followed by the reaction with methyl isocyanate and phenyl isocyanate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as palladium on carbon can also be employed to enhance the reaction rate and yield. The final product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the carbamoyl group and has different chemical properties and applications.
Phenyl 4-hydroxybenzoate: Contains a phenyl ester group instead of a methyl ester group, leading to different reactivity and applications.
Methyl 4-aminobenzoate: Contains an amine group instead of a carbamoyl group, resulting in different biological activity and uses.
Properties
IUPAC Name |
methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(13-6-4-3-5-7-13)16(19)21-14-10-8-12(9-11-14)15(18)20-2/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYVZPXJUVVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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